molecular formula C22H22N6O4 B7731844 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-N-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-N-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B7731844
M. Wt: 434.4 g/mol
InChI Key: WLKYYCFDGZNOHV-UHFFFAOYSA-N
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Description

7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-N-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrimidine core, which is known for its diverse biological activities. The presence of multiple functional groups, including an amino group, a methoxy group, and a carboxamide group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-N-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the various substituents. Common synthetic routes include:

    Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the amino and methoxy groups via nucleophilic substitution reactions.

    Amidation Reactions: Formation of the carboxamide group through amidation of the corresponding carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-N-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted triazolopyrimidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development due to its potential therapeutic properties.

    Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-N-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of the target, inhibiting its activity, or modulating its signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-N-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: shares structural similarities with other triazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-N-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4/c1-13-19(21(30)27-15-6-4-3-5-7-15)20(28-22(26-13)24-12-25-28)14-8-9-16(17(10-14)31-2)32-11-18(23)29/h3-10,12,20H,11H2,1-2H3,(H2,23,29)(H,27,30)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKYYCFDGZNOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=N1)N=CN2)C3=CC(=C(C=C3)OCC(=O)N)OC)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=N1)N=CN2)C3=CC(=C(C=C3)OCC(=O)N)OC)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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